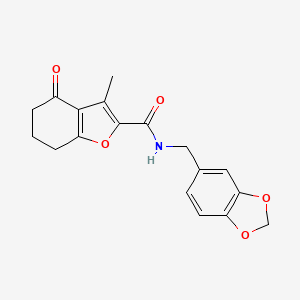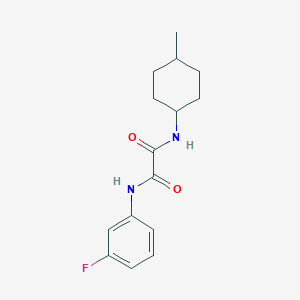![molecular formula C18H16FNO2 B4393047 (2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)
(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone
Vue d'ensemble
Description
(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as 2F-Viminol, and it has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2F-Viminol is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, it is thought to act as a partial agonist at the CB1 receptor, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
2F-Viminol has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2F-Viminol in lab experiments is its potential pharmacological properties, which make it a promising candidate for the treatment of pain, inflammation, epilepsy, anxiety, and insomnia. However, one limitation of using 2F-Viminol in lab experiments is the lack of research on its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for the research on 2F-Viminol. One direction is to further investigate its pharmacological properties and potential therapeutic uses. Another direction is to study its long-term effects and potential toxicity. Additionally, research could be conducted on the synthesis of analogs of 2F-Viminol to potentially improve its pharmacological properties.
Applications De Recherche Scientifique
2F-Viminol has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[1-(2-methoxyethyl)indol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-22-11-10-20-12-15(13-6-3-5-9-17(13)20)18(21)14-7-2-4-8-16(14)19/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHVICHWDUUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonyl]benzamide](/img/structure/B4392979.png)
![N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4392985.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393014.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)

![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)

![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4393059.png)